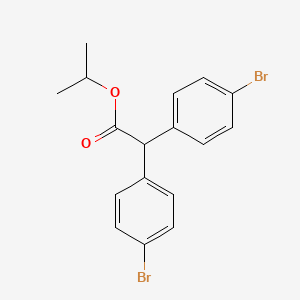

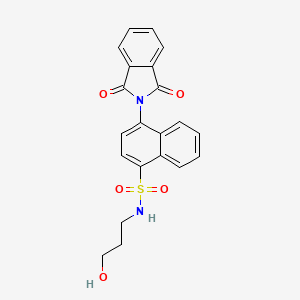

![molecular formula C24H23N5O2S B5228827 N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5228827.png)

N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its bioactivity . Piperazine derivatives have shown a wide range of pharmacological properties such as antibacterial activity against resistant pathogens, antimalarial activity, dual calcium channel blocking, antipsychotic activity, antifungal activity, and antitubercular, anticancer, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of various anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium .Molecular Structure Analysis

The molecular structure of similar compounds is often deduced from their IR, 1H-NMR, and 13C-NMR spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of anilines with bromo acetyl bromide, followed by coupling with phenyl piperazine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques like IR spectroscopy and NMR spectroscopy .Scientific Research Applications

Pharmaceutical Research

This compound exhibits properties that make it a candidate for drug development. It has been studied for its potential as an alkaline phosphatase inhibitor , which could have implications for treating bone diseases, diabetes, prostatic cancer, and liver dysfunction . Its structure, containing a piperazine ring, is common in molecules with a wide range of pharmacological activities.

Cancer Therapy

Research indicates that derivatives of this compound may serve as antibacterial and anticancer agents with mild cytotoxicity . This opens up avenues for the development of new therapeutic agents that can target specific cancer cells with minimal side effects.

Neurological Applications

The piperazine moiety within its structure is known to interact with various neurotransmitter receptors. This suggests potential applications in the treatment of neurological disorders, including Parkinson’s disease , where it could be used to detect fibrillar aggregates of proteins associated with the condition .

Environmental Remediation

Compounds like this one can be modified to create functionalized nanoparticles for environmental applications. These could include the removal of pollutants from water or soil, indicating its use in environmental remediation technologies .

Energy Storage

The structural motifs present in the compound are similar to those found in materials used for sodium-ion batteries . This suggests potential research applications in developing more efficient energy storage systems .

Biotechnology

Given its potential activity against various enzymes, this compound could be used in biotechnological applications, such as the development of enzyme inhibitors for industrial processes or research tools .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2S/c30-32(31,20-11-5-2-6-12-20)27-23-24(26-22-14-8-7-13-21(22)25-23)29-17-15-28(16-18-29)19-9-3-1-4-10-19/h1-14H,15-18H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNAAKVQNJNZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

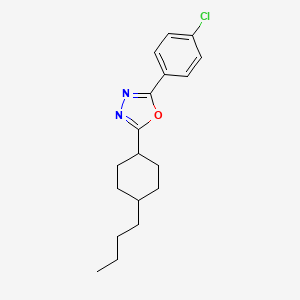

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228749.png)

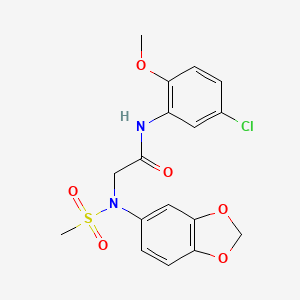

![2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5228766.png)

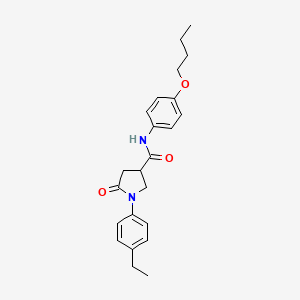

![cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B5228783.png)

![(4-(3-phenylpropyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5228803.png)

![(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5228817.png)

![1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228847.png)